molecular formula C10H13N3O2 B2627578 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(cyclopropyl)methanone CAS No. 2034285-80-6

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(cyclopropyl)methanone

Cat. No. B2627578
CAS RN: 2034285-80-6
M. Wt: 207.233
InChI Key: LCJHTKQSEDIGPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(cyclopropyl)methanone” is a chemical compound with a complex structure. It is related to a class of compounds known as 1,2,4-oxadiazoles, which have been identified as selective non-steroidal agonists of the G-protein coupled bile acid receptor-1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Antimycobacterial Activities : Compounds synthesized from nicotinic acid hydrazide derivatives, including those with 1,2,4-oxadiazole rings, have been evaluated for their antimicrobial and antimycobacterial activities. The synthesis involved reactions with various substrates, leading to compounds with potential antimycobacterial properties (R.V.Sidhaye et al., 2011).

  • Novel Bicyclic Systems Synthesis : The synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems was achieved through a one-pot condensation process. This synthesis explores the structural capabilities and potential biological activities of the synthesized compounds (Y. Kharchenko et al., 2008).

  • Antibacterial Activity from Isoxazole, 1,2,4‐Oxadiazole Derivatives : A study on the synthesis of isoxazole and 1,2,4-oxadiazole derivatives from N-hydroxy-1H-pyrazole-4-carbimidoyl chloride revealed their antibacterial activity, highlighting the potential use of these compounds in developing new antimicrobial agents (Bhavanarushi Sangepu et al., 2016).

  • Antioxidant and Antimicrobial Activities of 1,3,4-Oxadiazoles : Another study synthesized and evaluated 1,3,4-oxadiazole derivatives for their antioxidant and antimicrobial activities. The study also explored quantitative structure–activity relationships and molecular docking, providing insights into the compounds' pharmacological potential (F. Bassyouni et al., 2012).

  • Insecticidal Activity from 1,3,4-Oxadiazoles : The synthesis of 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid indicated potential insecticidal activity, offering a pathway to developing new agrochemicals (B. S. Holla et al., 2004).

properties

IUPAC Name

cyclopropyl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-10(7-1-2-7)13-4-3-8(5-13)9-11-6-15-12-9/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJHTKQSEDIGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(C2)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.